

# A Comparative Guide to PI3K Gamma Inhibitors: AS-605240 in Focus

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## Compound of Interest

Compound Name: AS-605240

Cat. No.: B7824605

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The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of diverse cellular functions, including cell growth, proliferation, survival, and motility. The class I PI3K family, comprising isoforms  $\alpha$ ,  $\beta$ ,  $\gamma$ , and  $\delta$ , has been a focal point for therapeutic development, particularly in oncology and inflammatory diseases. The PI3K gamma (PI3K $\gamma$ ) isoform is predominantly expressed in hematopoietic cells and plays a crucial role in immune cell signaling, making it a key target for modulating immune responses. **AS-605240** is a potent and selective inhibitor of PI3K $\gamma$ . This guide provides an objective comparison of **AS-605240** with other PI3K $\gamma$  inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

## In Vitro Potency and Selectivity: A Comparative Analysis

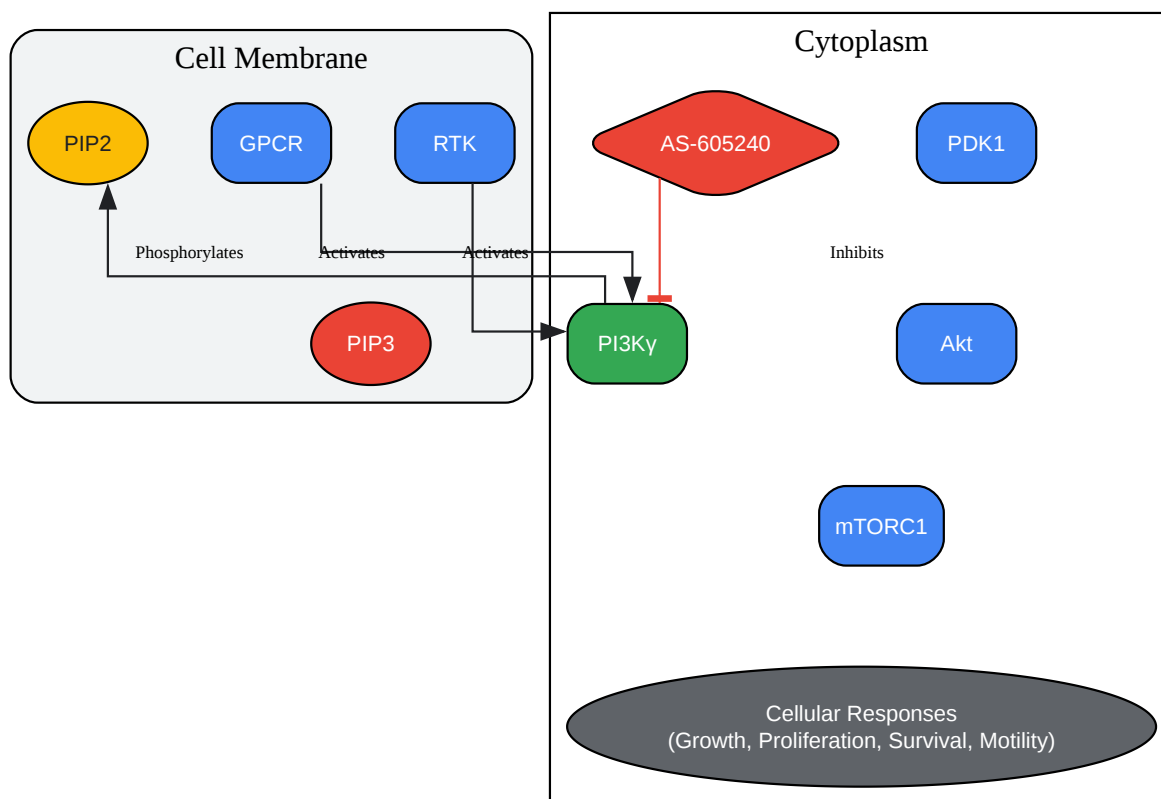
The half-maximal inhibitory concentration (IC<sub>50</sub>) is a key metric for assessing the potency of an inhibitor. The following table summarizes the biochemical IC<sub>50</sub> values of **AS-605240** and other selected PI3K $\gamma$  inhibitors against the four class I PI3K isoforms. Lower IC<sub>50</sub> values indicate greater potency and selectivity for the target isoform. All data is derived from cell-free in vitro kinase assays.

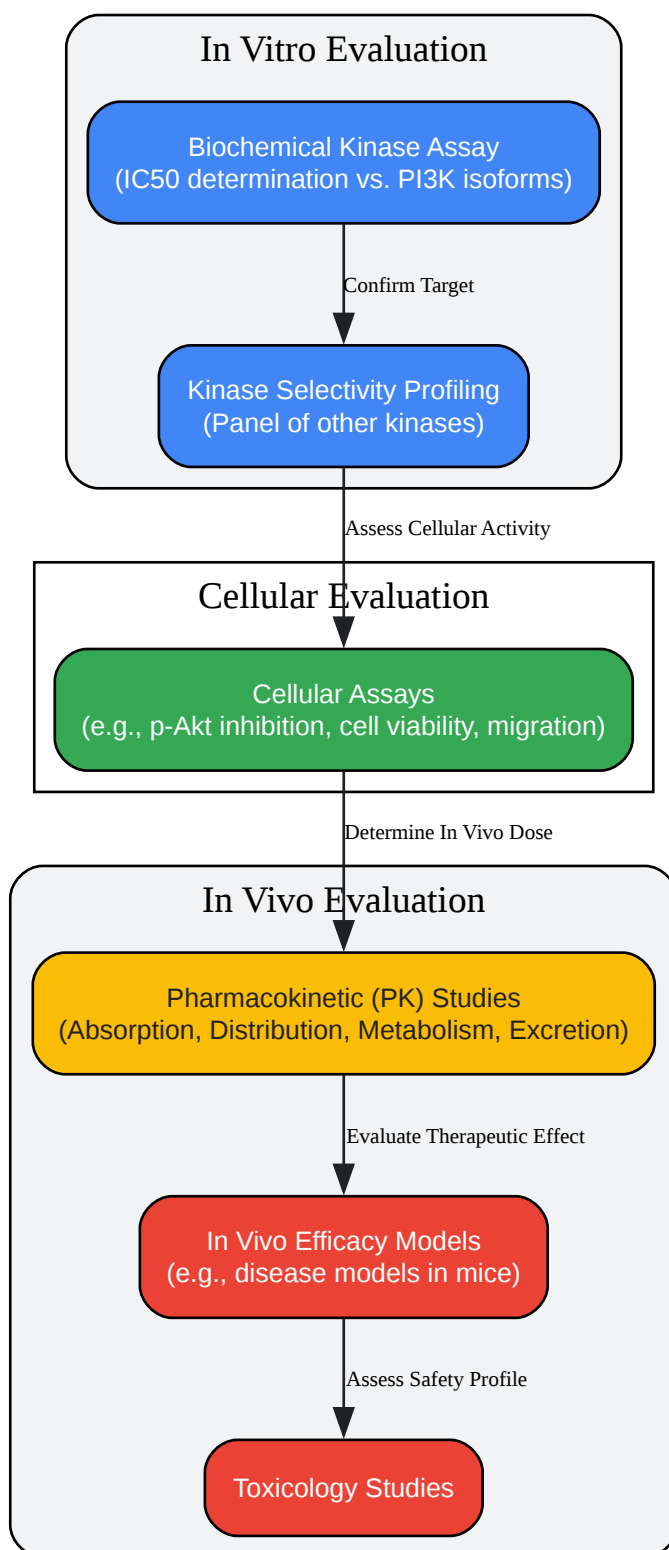
Inhibitor	Type	PI3K $\alpha$ (IC50, nM)	PI3K $\beta$ (IC50, nM)	PI3K $\gamma$ (IC50, nM)	PI3K $\delta$ (IC50, nM)
AS-605240	PI3K $\gamma$ -selective	60[1][2]	270[1][2]	8[1][2][3]	300[1][2]
IPI-549 (Eganelisib)	PI3K $\gamma$ -selective	>100-fold selectivity vs $\gamma$ [4][5]	>100-fold selectivity vs $\gamma$ [4][5]	1.2 - 16[4][6]	>100-fold selectivity vs $\gamma$ [4][5]
TG100-115	PI3K $\gamma/\delta$ dual inhibitor	1300[7]	1200[7]	83[7][8][9][10] [11][12]	235[7][8][9] [10][11][12]
CZC24832	PI3K $\gamma$ -selective	>100-fold selectivity vs $\gamma$ [12][13]	1100[14]	27[12][13][14]	>100-fold selectivity vs $\gamma$ [12][13]

**AS-605240** demonstrates marked selectivity for PI3K $\gamma$  with an IC50 of 8 nM.[1][2][3] It is approximately 7.5-fold more selective for PI3K $\gamma$  than for PI3K $\alpha$  and over 30-fold more selective than for PI3K $\beta$  and PI3K $\delta$ . [1][2] IPI-549 (Eganelisib) also shows high selectivity for PI3K $\gamma$ . [4][5] In contrast, TG100-115 is a dual inhibitor, targeting both PI3K $\gamma$  and PI3K $\delta$ . [7][8][9][10][11][12] CZC24832 is another highly selective PI3K $\gamma$  inhibitor. [12][13]

## PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a multitude of cellular processes. The diagram below illustrates the key components of this pathway and the point of inhibition by PI3K $\gamma$  inhibitors like **AS-605240**.





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